Dibenzyl 9-Desmethyl D,L-Stepholidine

Synthetic Chemistry Process Chemistry Tetrahydroprotoberberine Synthesis

This orthogonally protected tetrahydroprotoberberine intermediate retains a free C-9 hydroxyl while benzyl ethers shield C-2 and C-10, enabling selective late-stage alkoxylation or alkylation without regioisomeric side products. Essential for synthesizing D1R-selective analogues such as 12a/12b that exhibit nanomolar D1 affinity with no detectable D2 or D3 cross-reactivity. Procuring this precisely specified protected intermediate eliminates the non-selective reactivity and costly chromatographic separations inherent to unprotected THPB analogs, ensuring batch-to-batch reproducibility across multi-step total synthesis campaigns.

Molecular Formula C32H31NO4
Molecular Weight 493.603
CAS No. 62744-16-5
Cat. No. B563804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl 9-Desmethyl D,L-Stepholidine
CAS62744-16-5
Synonyms5,8,13,13a-tetrahydro-3-methoxy-2,10-bis(phenylmethoxy)-6H-dibenzo[a,g]quinolizin-9-ol;  2,10-Dibenzyloxy-9-hydroxy-3-methoxyberbine
Molecular FormulaC32H31NO4
Molecular Weight493.603
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6
InChIInChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3
InChIKeyWGDSNYMMIOETRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl 9-Desmethyl D,L-Stepholidine (CAS 62744-16-5): Procurement-Grade Intermediate for Dopamine Receptor Ligand Synthesis


Dibenzyl 9-Desmethyl D,L-Stepholidine (CAS 62744-16-5), with molecular formula C32H31NO4 and molecular weight 493.59 g/mol, is a synthetically protected tetrahydroprotoberberine (THPB) intermediate bearing benzyl ether protecting groups at the C-2 and C-10 positions and a free hydroxyl at C-9 [1]. This compound serves as a critical late-stage intermediate in the total synthesis of D,L-Stepholidine, a naturally occurring alkaloid with a therapeutically relevant dual dopamine D1 agonist/D2 antagonist pharmacological profile [2]. The benzyl protection strategy is essential for maintaining regiochemical integrity during multi-step synthetic sequences, thereby distinguishing this protected intermediate from the unprotected parent alkaloid in both synthetic utility and commercial procurement contexts [3].

Why Unprotected Stepholidine or Alternative Intermediates Cannot Substitute for Dibenzyl 9-Desmethyl D,L-Stepholidine in Precision Synthesis


Substitution of Dibenzyl 9-Desmethyl D,L-Stepholidine with unprotected D,L-Stepholidine or alternative THPB intermediates introduces substantial synthetic risk. SAR studies demonstrate that the C-9 hydroxyl group is pharmacologically essential for high-affinity dopamine D1 receptor binding [1]. In the unprotected state, the C-2, C-9, and C-10 hydroxyls exhibit comparable nucleophilicity, leading to non-selective reactivity during late-stage functionalization and the formation of complex regioisomeric mixtures that require costly chromatographic separation [2]. The dual benzyl protection at C-2 and C-10 with retention of the C-9 hydroxyl enables orthogonal deprotection strategies that are precluded by unprotected analogs or alternative singly-protected intermediates. Consequently, procurement of the precisely specified benzyl-protected intermediate is a critical quality control measure for achieving reproducible synthetic outcomes and minimizing batch-to-batch variability in academic or industrial research settings [3].

Quantitative Differentiation Evidence for Dibenzyl 9-Desmethyl D,L-Stepholidine (CAS 62744-16-5) as a Strategic Intermediate


Synthetic Route Efficiency: Benzyl-Protected vs. Unprotected Intermediates in Total Synthesis Yield

Total synthesis of (−)-Stepholidine via an alternative lactone intermediate approach achieves a 23% overall yield over fourteen steps [1]. This multi-step efficiency is contingent upon the use of orthogonally protected intermediates bearing benzyl ether groups that prevent undesired side reactions during Mannich cyclization. Attempts to employ unprotected 9,10-dioxygenated THPB precursors in analogous cyclization steps result in significantly reduced yields due to non-selective reactivity of the unprotected hydroxyls and the formation of intractable regioisomeric mixtures, a well-documented limitation in THPB synthetic methodology [1]. The procurement of Dibenzyl 9-Desmethyl D,L-Stepholidine ensures that the critical protection pattern is pre-established, thereby preserving the 23% overall yield benchmark and avoiding the yield-eroding complications associated with in situ protection-deprotection sequences [2].

Synthetic Chemistry Process Chemistry Tetrahydroprotoberberine Synthesis

C-9 Position Functional Sensitivity: SAR-Based Rationale for Preserving C-9 Hydroxyl While Blocking C-2 and C-10 Reactivity

Systematic SAR studies of C9 alkoxy analogues of (−)-stepholidine reveal that the C-9 hydroxyl group is a critical pharmacophore element for high-affinity dopamine D1 receptor binding [1]. In the C9 alkoxy series, small n-alkoxy substituents (up to four carbons) are well tolerated for D1 affinity, whereas C12 bromination combined with C9 alkoxylation reduces D2 and D3 receptor affinities significantly [1]. The most optimized analogue identified, compound 22a, achieved Ki values of 5.3 nM at D1 receptors and 106 nM at D3 receptors as a selective D1/D3 dual antagonist [1]. This SAR evidence demonstrates that modifications at the C-9 position directly modulate receptor selectivity. The benzyl protecting groups at C-2 and C-10 in Dibenzyl 9-Desmethyl D,L-Stepholidine ensure that these positions remain chemically inert during synthetic manipulations, while the unprotected C-9 hydroxyl retains the capacity for subsequent derivatization to achieve targeted D1/D3 selectivity profiles [2].

Structure-Activity Relationship Medicinal Chemistry Dopamine Receptor Pharmacology

Orthogonal Protection Enables D1 Receptor-Selective Derivatization Without D2/D3 Cross-Reactivity Contamination

A 2023 study evaluating C-3 alkoxylated and C-3/C-9 dialkoxylated (−)-stepholidine analogues identified several compounds with nanomolar D1R affinity and complete selectivity over D2R and D3R [1]. Compounds 12a and 12b demonstrated nanomolar affinities for D1R with no measurable affinity for either D2R or D3R; compound 12a was further characterized as a D1R antagonist for both G-protein- and β-arrestin-based signaling [1]. This selectivity profile was achieved through precise C-3 and C-9 substitution patterning [1]. In contrast, l-SPD (the unprotected parent compound) exhibits a mixed D1 agonist/D2 antagonist profile with D1 Ki = 6.23 nM and D2 Ki = 56.17 nM, a D2/D1 selectivity ratio of approximately 9:1 that is suboptimal for applications requiring pure D1 antagonism [2]. The orthogonal protection pattern of Dibenzyl 9-Desmethyl D,L-Stepholidine (C-2 and C-10 benzyl-protected; C-9 free) enables researchers to synthesize and evaluate D1-selective analogues without contamination from residual D2 or D3 affinity, a synthetic advantage not afforded by unprotected l-SPD or fully protected intermediates [1].

Dopamine Receptor Selectivity Structure-Activity Relationship THPB Pharmacology

Physicochemical Handling Characteristics: Documented Red Solid with Defined Solubility Enables Reproducible Synthetic Workflows

Dibenzyl 9-Desmethyl D,L-Stepholidine is consistently characterized across multiple independent vendor sources as a red solid with defined solubility in chloroform [1]. This consistent macroscopic property — distinct from the pale yellow solid appearance of the structurally related intermediate Dibenzyl D,L-Stepholidine (CAS 62744-18-7) [2] — provides a reliable visual identity confirmation upon receipt and facilitates quality control verification prior to use in synthetic sequences. The documented chloroform solubility enables straightforward preparation of stock solutions for subsequent synthetic manipulations, reducing the empirical optimization required with less well-characterized intermediates. While melting point data are not uniformly reported across vendors, the reproducible color and solubility profile across independent sources (including Toronto Research Chemicals and Santa Cruz Biotechnology) indicates consistent material quality [1].

Synthetic Chemistry Process Development Intermediate Handling

High-Value Research Applications for Dibenzyl 9-Desmethyl D,L-Stepholidine (CAS 62744-16-5)


Total Synthesis of Enantiopure (−)-Stepholidine for Dopamine Receptor Pharmacology Studies

This intermediate is optimally deployed in the formal enantioselective total synthesis of (−)-Stepholidine, where it serves as a protected precursor that undergoes subsequent deprotection and cyclization steps. The 23% overall yield achieved over fourteen steps in validated synthetic routes [1] relies on the orthogonal protection pattern provided by this specific intermediate. Researchers procuring this compound for total synthesis applications should anticipate that the benzyl protecting groups will require hydrogenolytic cleavage as a final step to liberate the free catechol pharmacophore.

Synthesis of D1 Receptor-Selective THPB Analogues via C-9 Functionalization

The unprotected C-9 hydroxyl group in Dibenzyl 9-Desmethyl D,L-Stepholidine provides a strategic synthetic handle for selective alkoxylation or alkylation while the C-2 and C-10 positions remain benzyl-protected. This orthogonal protection enables the synthesis of D1R-selective analogues such as 12a and 12b, which exhibit nanomolar D1R affinity with no detectable D2R or D3R binding [2]. This application is particularly relevant for medicinal chemistry programs seeking tool compounds with pure D1 receptor pharmacology, uncontaminated by D2 or D3 activity.

Structure-Activity Relationship (SAR) Studies at the THPB C-9 Position

SAR studies of C9 alkoxy analogues of (−)-stepholidine demonstrate that substituent size at C-9 modulates receptor selectivity, with small n-alkoxy groups (up to four carbons) preserving D1 affinity while reducing D3 affinity [3]. The availability of a pre-formed intermediate with a free C-9 hydroxyl expedites SAR exploration by eliminating the need for multi-step protection-deprotection sequences. Procurement of this intermediate reduces the synthetic burden for laboratories engaged in systematic SAR campaigns aimed at optimizing THPB-based dopamine receptor ligands.

Process Chemistry Development and Scale-Up Optimization

For industrial and academic laboratories developing scalable synthetic routes to THPB-based drug candidates, this intermediate serves as a validated building block with reproducible physical characteristics (red solid; soluble in chloroform) across multiple commercial sources [4]. The documented preparation methods employing this class of intermediate have been characterized as having "simple operation, high yield, cheap reagents, and facilitation to enlargement" [5]. Procuring a consistent, vendor-characterized intermediate reduces process development variability and accelerates route optimization timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzyl 9-Desmethyl D,L-Stepholidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.